Sodium rhodizonate
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Overview
Description
Sodium rhodizonate is a chemical compound with the formula ( \text{C}_6\text{Na}_2\text{O}_6 ). It is the disodium salt of rhodizonic acid and is known for its distinctive dark brown color when dry. This compound is primarily used in forensic science for the detection of lead residues, particularly in gunshot residue analysis .
Scientific Research Applications
Sodium rhodizonate has several scientific research applications:
Forensic Science: It is widely used in the this compound test to detect lead residues in gunshot residue analysis.
Chemistry: It is used as a reactant in the synthesis of dihydroxyquinone carbonate and zwitterionic systems.
Biology and Medicine:
Mechanism of Action
Target of Action
Sodium rhodizonate is a chemically specific chromophoric compound that targets lead in any form . This includes vaporous lead (smoke), particulate lead, lead in primer residues (e.g., lead azide or lead styphnate), lead bullet, or shot pellet wipe .
Mode of Action
The this compound Test is used to detect the presence of lead. The test involves spraying a saturated solution of this compound directly onto the questioned area. A buffer solution (pH 2.8) consisting of sodium bitartrate and tartaric acid is then sprayed on the area. Any pink reaction which results may indicate lead or a number of other possible heavy metals. The presence of lead may be confirmed through an additional step. A dilute solution of hydrochloric acid is applied by spraying the area. The color results are dependent on the degree of acidity and the presence of lead. If the pink area changes to a blue-violet color, the presence of lead is confirmed .
Pharmacokinetics
It is known that this compound is a low-clearance drug . Most of its metabolism is achieved by glucuronidation .
Result of Action
The primary result of this compound’s action is the detection of lead. A positive result around the suspected bullet hole is consistent with the passage of a bullet . This test is particularly useful in forensic science for detecting gunshot residue and establishing a muzzle-to-target distance .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the stability of aqueous solutions of this compound increases when stored below pH 3 . The test’s effectiveness can also be affected by the surface it’s applied to, such as victim clothing, drywall, vehicle upholstery, curtains, carpet, etc .
Biochemical Analysis
Biochemical Properties
Sodium rhodizonate plays a significant role in biochemical reactions. It is often used as a reactant in the synthesis of dihydroxyquinone carbonate by cyclocondensation reaction with phosgene and zwitterionic systems by condensation of heteroaryl-boronic acids
Cellular Effects
This property is often used in forensic science to detect gunshot residue .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with lead (II) ions. The formation of a colored complex is indicative of this interaction
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to be more stable if stored below pH 3 . The half-life of the solution increases from about one hour to about ten hours
Metabolic Pathways
This compound is known to participate in the synthesis of dihydroxyquinone carbonate and zwitterionic systems .
Subcellular Localization
Given its known interactions with lead (II) ions, it may be localized to areas where these ions are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium rhodizonate can be synthesized by reacting rhodizonic acid with sodium hydroxide. The reaction typically involves dissolving rhodizonic acid in water and then adding sodium hydroxide to the solution. The mixture is then allowed to crystallize, yielding this compound as a product .
Industrial Production Methods
In industrial settings, this compound is produced by oxidizing inositol with nitric acid, followed by a reaction with sodium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .
Chemical Reactions Analysis
Types of Reactions
Sodium rhodizonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydroxyquinone carbonate.
Cyclocondensation: It reacts with phosgene to form dihydroxyquinone carbonate.
Condensation: It can condense with heteroaryl-boronic acids to form zwitterionic systems.
Common Reagents and Conditions
Oxidation: Phosgene is commonly used as a reagent in the cyclocondensation reaction.
Condensation: Heteroaryl-boronic acids are used in the condensation reactions.
Major Products
Dihydroxyquinone carbonate: Formed through cyclocondensation with phosgene.
Zwitterionic systems: Formed through condensation with heteroaryl-boronic acids.
Comparison with Similar Compounds
Similar Compounds
Potassium rhodizonate: Similar to sodium rhodizonate but uses potassium instead of sodium.
Rubidium rhodizonate: Uses rubidium instead of sodium and has similar properties.
Uniqueness
This compound is unique due to its stability when dry and its specific application in forensic science for detecting lead residues. Its ability to form distinct colored complexes with lead makes it particularly valuable in forensic investigations .
Properties
CAS No. |
523-21-7 |
---|---|
Molecular Formula |
C6H2NaO6 |
Molecular Weight |
193.07 g/mol |
IUPAC Name |
disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |
InChI |
InChI=1S/C6H2O6.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |
InChI Key |
XJJNSYQCBRFVRQ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[Na] |
523-21-7 | |
Related CAS |
118-76-3 (Parent) |
Synonyms |
((3,4,5,6-tetraoxo-1-cyclohexen-1,2-ylene)dioxy) disodium rhodizonic acid rhodizonic acid, barium salt rhodizonic acid, dipotassium salt rhodizonic acid, sodium salt sodium rhodizonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sodium Rhodizonate primarily used for in a forensic context?
A1: this compound is a chemical reagent widely employed in forensic science for the detection of gunshot residue (GSR). [, , , , , , , ]
Q2: How does this compound interact with its target to enable gunshot residue detection?
A2: this compound reacts with heavy metals commonly found in GSR, primarily lead (Pb) and barium (Ba). This reaction forms distinctly colored complexes, allowing for visual identification of GSR particles on various surfaces. [, , , , , , ]
Q3: What color change indicates the presence of lead when using the this compound test?
A3: When this compound reacts with lead, it produces a scarlet-red colored complex. Upon the addition of 5% hydrochloric acid (HCl), this complex further transitions to a blue-violet color, confirming the presence of lead. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6Na2O6. Its molecular weight is 214.02 g/mol.
Q5: What is the impact of pH on the stability of this compound solutions?
A6: Aqueous this compound solutions are more stable at lower pH levels. Below a pH of 3, the Rhodizonate dianion is diprotonated, forming Rhodizonic acid, which significantly increases the solution's half-life. []
Q6: Does pre-treating the test surface with a buffer solution affect the this compound test?
A7: Pretreating the test surface with a tartrate buffer solution at pH 2.8 before applying this compound is crucial. This ensures the formation of the desired scarlet-red complex with lead, preventing the formation of a non-diagnostic purple complex that fades upon HCl addition. []
Q7: Has this compound been explored for catalytic applications?
A8: Yes, this compound has shown promise as both a reducing and stabilizing agent in the synthesis of metal nanoparticles. Research indicates its effectiveness in synthesizing gold, silver, platinum, and palladium nanoparticles. These nanoparticles have demonstrated catalytic activity in the reduction of 4-nitrophenol and methyl orange. [, ]
A7: While the provided research papers primarily focus on experimental applications of this compound, they don't delve into specific computational chemistry studies or QSAR models involving the compound.
A7: The research papers provided do not explore modifications to the this compound structure or their impact on its activity or selectivity.
A7: The provided research papers predominantly focus on the scientific applications and analysis methods involving this compound and don't discuss specific SHE regulations.
Q8: Are there any alternative methods for detecting gunshot residue besides the this compound test?
A8: Yes, several alternative methods exist for GSR detection. These include:
- Modified Griess Test: Detects nitrates, commonly found in GSR. [, , , ]
- Diphenylamine Test: Another method for nitrate detection in GSR. []
- Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM/EDX): Provides a more detailed elemental analysis of GSR particles. [, , ]
Q9: What tools or resources are essential for conducting research with this compound?
A9: Essential resources for this compound research include:
A27: The use of this compound in forensic science for GSR detection dates back several decades. It gained prominence due to its sensitivity in detecting lead, a key component of traditional ammunition. Over the years, its application has expanded, and researchers continue to refine the technique for improved accuracy and reliability. [, , , ]
Q10: How does this compound research intersect with other scientific disciplines?
A10: this compound research exhibits interdisciplinary connections with:
- Forensic Science: Its primary application lies in forensic investigations for GSR analysis, aiding crime scene reconstruction and evidence collection. [, , , , , , , ]
- Materials Chemistry: Its use as a reducing and stabilizing agent in nanoparticle synthesis bridges the gap between analytical chemistry and materials science. [, ]
- Environmental Science: While the provided research doesn't directly address environmental applications, the detection and analysis of heavy metals like lead, facilitated by this compound, hold relevance for environmental monitoring and pollution control. [, ]
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